[2-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-4-bromophenoxy]aceticacid
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Overview
Description
[2-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-4-bromophenoxy]aceticacid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an acridine core with a bromophenoxy acetic acid moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-4-bromophenoxy]aceticacid typically involves multiple steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving appropriate precursors such as benzylamine and tetramethylcyclohexanedione under acidic conditions.
Coupling Reaction: The brominated acridine derivative is then coupled with 4-bromophenoxyacetic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
[2-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-4-bromophenoxy]aceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the acridine core, which can intercalate with DNA.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which [2-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-4-bromophenoxy]aceticacid exerts its effects is primarily through its interaction with molecular targets such as DNA and proteins. The acridine core can intercalate with DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known fluorescent dye used for staining nucleic acids.
Doxorubicin: An anthracycline antibiotic used as a chemotherapeutic agent.
Bromophenoxyacetic Acid Derivatives: Compounds with similar structures used in various chemical and biological applications.
Uniqueness
[2-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-4-bromophenoxy]aceticacid is unique due to its combination of an acridine core with a bromophenoxy acetic acid moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and development.
Properties
Molecular Formula |
C32H34BrNO5 |
---|---|
Molecular Weight |
592.5 g/mol |
IUPAC Name |
2-[2-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-9-yl)-4-bromophenoxy]acetic acid |
InChI |
InChI=1S/C32H34BrNO5/c1-31(2)13-22-29(24(35)15-31)28(21-12-20(33)10-11-26(21)39-18-27(37)38)30-23(14-32(3,4)16-25(30)36)34(22)17-19-8-6-5-7-9-19/h5-12,28H,13-18H2,1-4H3,(H,37,38) |
InChI Key |
DZXKTVGBOPQCQU-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2CC4=CC=CC=C4)CC(CC3=O)(C)C)C5=C(C=CC(=C5)Br)OCC(=O)O)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2CC4=CC=CC=C4)CC(CC3=O)(C)C)C5=C(C=CC(=C5)Br)OCC(=O)O)C(=O)C1)C |
Origin of Product |
United States |
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